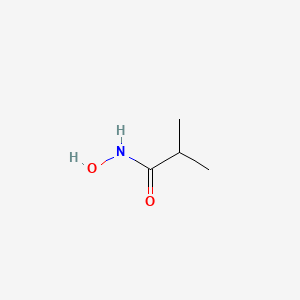

Isobutyrohydroxamic acid

Description

Isobutyrohydroxamic acid is a hydroxamic acid derivative of isobutyric acid, characterized by the replacement of the carboxylic acid (-COOH) group with a hydroxamic acid (-CONHOH) moiety. Hydroxamic acids are renowned for their metal-chelating properties and biological activity, particularly as inhibitors of metalloenzymes like histone deacetylases (HDACs) and ureases . For instance, hydroxamic acids generally exhibit improved solubility in aqueous environments compared to their carboxylic acid counterparts due to the hydrophilic hydroxamate group. This compound is part of a broader class of isobutyric acid derivatives, which include esters, aldehydes, and hydroxy acids (e.g., 2-hydroxyisobutyric acid, beta-hydroxyisovaleric acid) .

Properties

IUPAC Name |

N-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2)4(6)5-7/h3,7H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCAHBBQPTPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508477 | |

| Record name | N-Hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22779-89-1 | |

| Record name | N-Hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22779-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Isobutyric acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Isobutyrohydroxamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amides or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amides .

Scientific Research Applications

Isobutyrohydroxamic acid is a derivative of hydroxamic acid, which has garnered interest for its diverse biological activities and therapeutic potential . While this compound is not as widely studied as other hydroxamic acid derivatives, its properties make it potentially useful in several scientific research applications.

General Information on Hydroxamic Acids

- Metal Ion Transport: Hydroxamic acids, especially siderophores, are known for their metal ion transport properties and are being explored for the development of broad-spectrum or species-selective antibiotics . Their potential use in treating iron metabolism disorders has also been recognized .

- Enzyme Inhibition: Hydroxamic acids can inhibit matrix metalloproteinase and histone deacetylase .

- Therapeutic Applications: Hydroxamic acids play a significant role in treating various diseases and disorders .

This compound in Scientific Research

Mechanism of Action

The mechanism of action of isobutyrohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. By binding to metal ions, it can disrupt the function of metalloproteinases, which play a role in various biological processes. Additionally, its hydroxamic acid moiety allows it to interact with enzyme active sites, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Metabolic and Ecological Impact

- Hydroxamic acids like this compound may exhibit higher biodegradability than their carboxylic analogs due to the hydroxamate group’s susceptibility to hydrolysis.

Biological Activity

Isobutyrohydroxamic acid (IBHA) is a hydroxamic acid derivative that has gained attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article explores the biological activity of IBHA, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to other hydroxamic acids, which are known for their ability to inhibit histone deacetylases (HDACs). This inhibition can lead to changes in gene expression that may have therapeutic implications, especially in oncology and immunology.

-

Histone Deacetylase Inhibition :

- IBHA acts as an HDAC inhibitor, which can result in increased acetylation of histones and non-histone proteins. This modification is associated with transcriptional activation of tumor suppressor genes and downregulation of oncogenes.

- Studies have shown that hydroxamic acids, including IBHA, can influence the expression of genes involved in cell cycle regulation and apoptosis .

- Immune Modulation :

Biological Activity Data

The following table summarizes key findings related to the biological activity of IBHA:

Case Study 2: Hematological Impact

Research on butyryl-hydroxamic acid revealed its ability to increase fetal hemoglobin levels in erythroid progenitor cells. This effect was attributed to HDAC inhibition, leading to enhanced gamma-globin gene expression. While not directly studied for IBHA, these findings support the potential hematological benefits of hydroxamic acids .

Q & A

Q. How is isobutyrohydroxamic acid synthesized and characterized in laboratory settings?

this compound is typically synthesized via the reaction of hydroxylamine with isobutyryl chloride or ester derivatives under controlled pH conditions (e.g., alkaline buffers). Purification involves recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and elemental analysis for purity validation. Detailed protocols should include stoichiometric ratios, solvent systems, and temperature controls to ensure reproducibility .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

The compound is hygroscopic and prone to hydrolysis under acidic conditions. Storage in anhydrous environments (e.g., desiccators with silica gel) at temperatures below 4°C is advised. Safety protocols include using chemical fume hoods for handling, nitrile gloves, and lab coats due to potential irritant properties. Stability tests under varying humidity and temperature should be conducted periodically using HPLC or spectrophotometric assays .

Q. Which analytical methods are most effective for quantifying this compound in solution?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used for quantification. Mobile phases often consist of acetonitrile/water mixtures with trifluoroacetic acid as an ion-pairing agent. Spectrophotometric methods leveraging hydroxamate-Fe(III) complexes (absorbance at 500–550 nm) are also applicable. Calibration curves must account for potential interference from degradation products .

Advanced Research Questions

Q. How do acid concentration and temperature affect the hydrolysis kinetics of this compound?

Acid-catalyzed hydrolysis follows pseudo-first-order kinetics, with rate constants increasing exponentially at lower pH (e.g., 0.1–1.0 M HNO₃). Mane and Jagdale (1977) reported a rate constant of at 25°C in 0.5 M HCl, while Taylor et al. (2006) observed deviations in highly concentrated HNO₃ due to competing redox pathways. Arrhenius plots (25–60°C) reveal an activation energy () of ~45 kJ/mol, suggesting a proton-transfer mechanism .

Q. What methodologies are used to study the complexation of this compound with actinides like plutonium(IV)?

Spectrophotometric titration (UV-Vis) in nitric acid solutions is standard for determining stability constants () of Pu(IV)-hydroxamate complexes. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations further elucidate coordination geometries (e.g., bidentate binding via hydroxamate O and N atoms). Competitive ligand experiments with EDTA or DTPA help assess selectivity under varying ionic strengths .

Q. How can computational models improve understanding of this compound’s redox behavior in nuclear waste systems?

Molecular dynamics (MD) simulations parameterized with experimental hydrolysis data (e.g., rate constants, activation energies) predict degradation pathways in multicomponent acidic matrices. Taylor et al. (2006) demonstrated that including solvation effects and counterion interactions (NO₃⁻) improves agreement with empirical observations of Pu(IV) reduction kinetics .

Q. How should researchers address contradictions in reported rate constants for hydrolysis or complexation studies?

Systematic error analysis (e.g., instrument calibration, purity checks) and meta-analyses of experimental conditions (pH, ionic strength, temperature) are critical. For example, discrepancies in hydrolysis rates may arise from unaccounted side reactions (e.g., oxidation by HNO₃). Replicating experiments under standardized protocols and using high-purity reagents (≥99.9%) minimizes variability .

Methodological Considerations

-

Data Tables :

Parameter Value (Mane & Jagdale, 1977) Value (Taylor et al., 2006) Conditions Hydrolysis rate constant () 0.5 M HCl, 25°C Activation energy () 45 kJ/mol 48 kJ/mol 25–60°C -

Key Recommendations :

- Use controlled-atmosphere reactors for redox studies to avoid O₂ interference.

- Validate computational models with isotopic tracer experiments (e.g., ¹⁵N-labeled hydroxylamine).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.